molecular formula C5H7FN4S B8460631 2-Methylthio-4-hydrazino-5-fluoropyrimidine

2-Methylthio-4-hydrazino-5-fluoropyrimidine

Cat. No. B8460631
M. Wt: 174.20 g/mol
InChI Key: KOKYQPMHXPZOJC-UHFFFAOYSA-N
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Patent
US05155221

Procedure details

A 1 liter (L) flask equipped with a condensor and thermometer was charged with 80g (0.42 moles) of 2,4-bis(methylthio)-5-fluoropyrimidine, 200 mL of ethanol and 105g (2.1 moles) of hydrazine hydrate. The reaction mixture was poured onto 350 mL of ice-water. The solid product was isolated by filtration. After washing with water, the product was dried under vacuum at 60° C. to give 62.8g (86 percent yield) of 2-methylthio-4-hydrazino-5-fluoropyrimidine having a melt point of 146°-147° C.
[Compound]
Name
( L )
Quantity
1 L
Type
reactant
Reaction Step One
[Compound]
Name
80g
Quantity
0.42 mol
Type
reactant
Reaction Step Two
Name
2,4-bis(methylthio)-5-fluoropyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
105g
Quantity
2.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
350 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[N:8]=[C:7](SC)[C:6]([F:11])=[CH:5][N:4]=1.O.[NH2:13][NH2:14]>C(O)C>[CH3:1][S:2][C:3]1[N:8]=[C:7]([NH:13][NH2:14])[C:6]([F:11])=[CH:5][N:4]=1 |f:1.2|

Inputs

Step One
Name
( L )
Quantity
1 L
Type
reactant
Smiles
Step Two
Name
80g
Quantity
0.42 mol
Type
reactant
Smiles
Name
2,4-bis(methylthio)-5-fluoropyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC1=NC=C(C(=N1)SC)F
Name
105g
Quantity
2.1 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
ice water
Quantity
350 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid product was isolated by filtration
WASH
Type
WASH
Details
After washing with water
CUSTOM
Type
CUSTOM
Details
the product was dried under vacuum at 60° C.

Outcomes

Product
Name
Type
product
Smiles
CSC1=NC=C(C(=N1)NN)F
Measurements
Type Value Analysis
AMOUNT: MASS 62.8 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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